molecular formula C9H8ClFOS B1406734 3-((4-Fluorophenyl)thio)propanoyl chloride CAS No. 57247-35-5

3-((4-Fluorophenyl)thio)propanoyl chloride

Cat. No. B1406734
CAS RN: 57247-35-5
M. Wt: 218.68 g/mol
InChI Key: BCYKSYSYSWJIPK-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)propanoyl chloride is a chemical compound with the CAS Number: 57247-35-5 . It has a molecular weight of 218.68 and its IUPAC name is 3-((4-fluorophenyl)thio)propanoyl chloride . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-((4-Fluorophenyl)thio)propanoyl chloride is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 . The compound contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 218.68 . The InChI code for 3-((4-Fluorophenyl)thio)propanoyl chloride is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 .

Scientific Research Applications

Chemical Structure and Properties

Research on compounds related to 3-((4-Fluorophenyl)thio)propanoyl chloride often focuses on their crystal structure and chemical properties. For instance, the crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, a related compound, was determined, revealing a non-planar molecule with a trans-cis configuration, stabilized by hydrogen bonds and C-H…π interaction (Ismail & Yamin, 2009).

Application in Material Science

Substituted thiophenes, which are structurally related to 3-((4-Fluorophenyl)thio)propanoyl chloride, have shown a wide spectrum of applications in material science. These applications range from usage in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, to solar cells (Nagaraju et al., 2018).

Electrochemical Studies

In electrochemical studies, the chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene), a polymer related to 3-((4-Fluorophenyl)thio)propanoyl chloride, has been investigated. This research revealed insights into the substitution and reactivation processes in the presence of chloride ions, contributing to the understanding of electroactive polymers (Soudan et al., 2000).

Biological Activity

2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), structurally similar to 3-((4-Fluorophenyl)thio)propanoyl chloride, has been noted for its biological activity. Different alcohol solutions used in crystal growth of FABT demonstrated how hydrogen bond interactions with chloride anions and solvent molecules can induce structural changes, indicating potential biomedical applications (Kamiński et al., 2010).

Synthesis of Complex Molecules

The synthesis of complex molecules, like aryl-substituted triamidoamine ligands and molybdenum(IV) complexes, often involves components structurally related to 3-((4-Fluorophenyl)thio)propanoyl chloride. These compounds have been synthesized using palladium-catalyzed coupling, showing the versatility of such chemical structures in organometallic chemistry (Greco et al., 1998).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKSYSYSWJIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)thio)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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